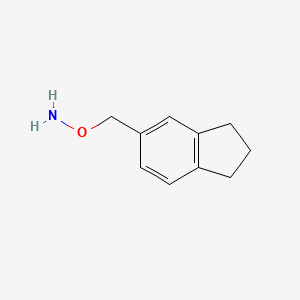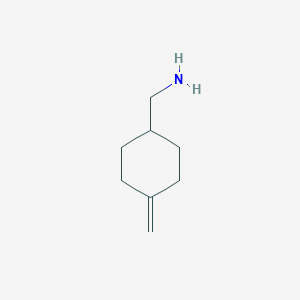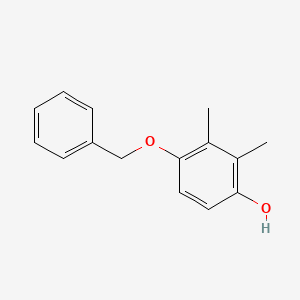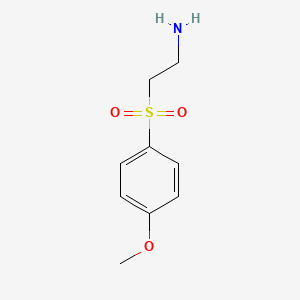
2-(4-Methoxy-benzenesulfonyl)-ethylamine
Vue d'ensemble
Description
2-(4-Methoxy-benzenesulfonyl)-ethylamine is an organic compound characterized by the presence of a methoxy group attached to a benzenesulfonyl moiety, which is further linked to an ethylamine group
Analyse Biochimique
Biochemical Properties
2-[(4-Methoxyphenyl)sulfonyl]ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of tyramine and tryptamine . This interaction inhibits the enzyme’s activity, leading to an accumulation of these amines. Additionally, 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is used as a precursor for the synthesis of other organic compounds through alkylation reactions . These interactions highlight the compound’s importance in biochemical processes.
Cellular Effects
2-[(4-Methoxyphenyl)sulfonyl]ethanamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of monoamine oxidase, leading to changes in the levels of neurotransmitters such as serotonin and dopamine . These changes can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine involves its binding interactions with biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the deamination of amines . This inhibition leads to an accumulation of amines, which can affect various physiological processes. Additionally, 2-[(4-Methoxyphenyl)sulfonyl]ethanamine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of monoamine oxidase and the subsequent accumulation of neurotransmitters . At higher doses, it may cause toxic or adverse effects, including oxidative stress and inflammation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-[(4-Methoxyphenyl)sulfonyl]ethanamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in the metabolism of amines . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in physiological processes. Understanding the metabolic pathways of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is essential for elucidating its role in biochemical reactions.
Transport and Distribution
The transport and distribution of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine within cells and tissues are important aspects of its biochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can impact its interactions with biomolecules and its overall effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzenesulfonyl)-ethylamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the following steps:
Preparation of 4-Methoxybenzenesulfonyl Chloride: This intermediate is synthesized by reacting 4-methoxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.
Reaction with Ethylamine: The 4-methoxybenzenesulfonyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxy-benzenesulfonyl)-ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the ethylamine group can be reduced to form primary amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the ethylamine group can produce ethylamine derivatives.
Applications De Recherche Scientifique
2-(4-Methoxy-benzenesulfonyl)-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-benzenesulfonyl)-ethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: A precursor in the synthesis of 2-(4-Methoxy-benzenesulfonyl)-ethylamine.
4-Methoxybenzenesulfonamide: Another derivative with similar structural features.
4-Methoxybenzoic Acid: A related compound with a carboxylic acid group instead of the sulfonyl group.
Uniqueness
This compound is unique due to the combination of the methoxy, sulfonyl, and ethylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHAAZKPDZYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)

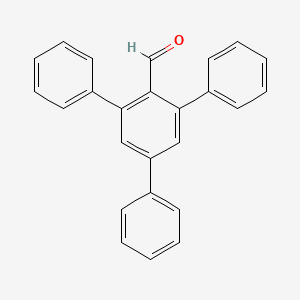

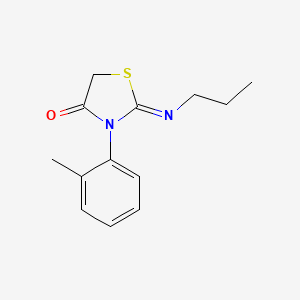

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)
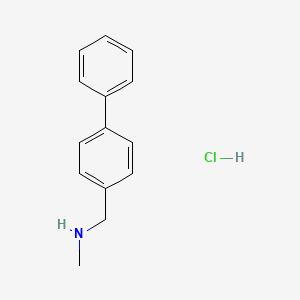
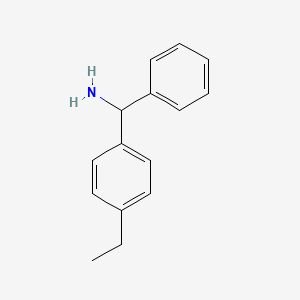
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
